
3-amino-N,N,3-trimethylbutanamide
Overview
Description
3-amino-N,N,3-trimethylbutanamide is an organic compound belonging to the class of valine derivatives. It is characterized by its molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This compound is known for its unique structure, which includes an amino group and a trimethylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N,3-trimethylbutanamide typically involves the reaction of valine derivatives with specific reagents under controlled conditions. One common method involves the reaction of valine with an appropriate amine and a carboxylic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts and continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-amino-N,N,3-trimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-amino-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. It is known to interact with matrix metalloproteinases, playing a role in the local proteolysis of the extracellular matrix and in leukocyte migration . These interactions are crucial for its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N,3-trimethylbutanamide: This compound is structurally similar but differs in the position of the amino group.
N,N,3-trimethylbutanamide: Lacks the amino group present in 3-amino-N,N,3-trimethylbutanamide.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with matrix metalloproteinases sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Biological Activity
3-Amino-N,N,3-trimethylbutanamide, also known as a derivative of valine, is an organic compound with significant potential in biological and medicinal chemistry. Its molecular formula is CHNO, and it has a molecular weight of 144.21 g/mol. This compound is being studied for its biological activities, particularly its interactions with various biomolecules and potential therapeutic applications.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of valine derivatives with specific reagents. Common methods include:
- Amidation reactions involving valine derivatives and amines.
- Carboxylic acid derivatives are used to facilitate the formation of the amide bond.
Chemical Reactions:
The compound can undergo various chemical transformations:
- Oxidation: Can produce corresponding oxides.
- Reduction: Can yield amines or other reduced forms.
- Substitution Reactions: The amino group can participate in reactions with halogens or electrophiles.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor binding, influencing various biological processes such as:
- Matrix metalloproteinases (MMPs): The compound interacts with MMPs, which are crucial for the degradation of extracellular matrix components and play a role in tissue remodeling and inflammation.
- Signal Transduction Pathways: It may influence pathways involved in cell signaling and gene expression, potentially affecting cell proliferation and migration .
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have demonstrated its potential to inhibit MMPs, which could be beneficial in conditions where excessive matrix degradation occurs, such as cancer metastasis and chronic inflammatory diseases.
Cytotoxicity Studies
A study assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against hepatocarcinoma cells (BEL-7402 and SMMC-7721), suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Observations |
---|---|---|
BEL-7402 | 15 | Significant cytotoxicity observed |
SMMC-7721 | 20 | Moderate cytotoxicity |
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of this compound. Its role as a precursor in drug synthesis is being investigated, particularly in developing compounds targeting specific diseases associated with inflammation and cancer.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for various applications in organic synthesis.
Properties
IUPAC Name |
3-amino-N,N,3-trimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,8)5-6(10)9(3)4/h5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZAXZOCGODNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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